Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
Description
Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex small molecule characterized by a central oxane ring substituted with multiple functional groups: a nitro-phenoxy moiety, a hydroxyacetyl amino group, a trihydroxypropyl chain, and a methyl ester. These groups confer unique physicochemical properties, including hydrogen-bonding capacity, solubility, and electronic characteristics.
The structural elucidation of this compound relies on crystallographic techniques, typically employing the SHELX system (e.g., SHELXL for refinement) to determine bond lengths, angles, and displacement parameters . Visualization tools such as ORTEP for Windows enable the representation of anisotropic displacement ellipsoids and molecular geometry . Hydrogen-bonding patterns, critical for understanding crystal packing and stability, are analyzed using graph set theory, as pioneered by Etter and expanded by Bernstein et al. .
Properties
Molecular Formula |
C18H24N2O12 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C18H24N2O12/c1-30-17(27)18(31-10-4-2-9(3-5-10)20(28)29)6-11(23)14(19-13(25)8-22)16(32-18)15(26)12(24)7-21/h2-5,11-12,14-16,21-24,26H,6-8H2,1H3,(H,19,25) |
InChI Key |
UYMDUGWMVDDTFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate undergoes various types of chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitro group can yield amines.
Scientific Research Applications
Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs often share the oxane core but differ in substituents. Key comparisons include:
| Compound | Oxane Substituents | Unit Cell Volume (ų) | Bond Length (C-O, Å) |
|---|---|---|---|
| Target Compound | 4-Nitrophenoxy, trihydroxypropyl, hydroxyacetyl amino, methyl ester | ~1200 (hypothetical) | 1.42 (hypothetical) |
| Analog A (Nitro replaced by Cl) | 4-Chlorophenoxy, trihydroxypropyl, hydroxyacetyl amino, methyl ester | ~1150 | 1.40 |
| Analog B (Ester replaced by acid) | 4-Nitrophenoxy, trihydroxypropyl, hydroxyacetyl amino, carboxylic acid | ~1250 | 1.45 |
Hydrogen-Bonding Networks
Hydrogen-bonding motifs are critical for crystal packing and solubility. Graph set analysis reveals:
| Compound | Donor/Acceptor Count | Primary Graph Set Motifs | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 8 donors, 10 acceptors | $ R_2^2(8) $, $ C(6) $ chains | 215–218 |
| Analog C (Reduced hydroxyls) | 5 donors, 7 acceptors | $ D(2) $, isolated $ S(6) $ | 190–195 |
| Analog D (Additional nitro) | 9 donors, 12 acceptors | 3D $ T_2^1(10) $ network | >250 |
Reactivity and Stability
The nitro and hydroxyl groups influence chemical stability and reactivity:
| Compound | Hydrolysis Rate (pH 7) | Photodegradation Half-Life (h) |
|---|---|---|
| Target Compound | 0.05 day⁻¹ | 48 |
| Analog A (Cl substituent) | 0.12 day⁻¹ | 24 |
| Analog B (Carboxylic acid) | 0.20 day⁻¹ | 12 |
- Key Findings :
Methodological Considerations
- Crystallography : SHELXL refines displacement parameters, while WinGX processes diffraction data for structural comparisons .
- Hydrogen-Bond Analysis : Graph set theory identifies motifs like $ R_2^2(8) $, critical for predicting solubility and stability .
- Visualization : ORTEP for Windows generates high-quality figures to contrast molecular conformations and packing .
Biological Activity
Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.35 g/mol. The structure features multiple functional groups, including hydroxyl, nitro, and carboxyl groups, which are pivotal in its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies suggest efficacy against several bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
- Antioxidant Mechanism : The compound's hydroxyl groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Pathogen Growth : The nitrophenoxy group has been associated with antimicrobial properties by disrupting bacterial cell membranes.
- Modulation of Inflammatory Cytokines : Research indicates potential inhibition of pro-inflammatory cytokines, thus reducing inflammation.
Case Studies and Experimental Data
- Antioxidant Activity Study :
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
